molecular formula C20H28N2O13 B013774 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside CAS No. 59837-14-8

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No. B013774
CAS RN: 59837-14-8
M. Wt: 504.4 g/mol
InChI Key: INMOOBMAIAWVBW-UVFFFCKLSA-N
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Description

Synthesis Analysis

The synthesis involves multiple steps, including acetalation, acetylation, glycosylation, and deacetylation processes. The key steps include the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, followed by acetylation and glycosylation to afford the disaccharide derivative. The structural confirmation of the synthesized compound is typically achieved through 1H-NMR and 13C-NMR spectroscopy, supporting the overall structures and compositions of the intermediates and final product (Matta, Rana, & Abbas, 1984).

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Researchers have successfully synthesized various derivatives of 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside. These derivatives have been used for studying carbohydrate structures and reactions. For instance, one study demonstrated the synthesis of disaccharide derivatives through acetalation, acetylation, and glycosylation processes (Matta, Rana, & Abbas, 1984).

Chromogenic Substrates in Enzyme Studies

  • This compound has been employed as a chromogenic substrate for enzymes. One study utilized synthetic glycosides, including 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, as effective substrates for endo-alpha-N-acetyl-D-galactosaminidase. This facilitated the screening of enzyme activities during purification processes (Umemoto, Matta, Barlow, & Bhavanandan, 1978).

Applications in Glycopeptide Synthesis

  • The compound has also been used in the synthesis of glycopeptides. For instance, a study described the synthesis of 4-nitrophenyl glycosides of hyalobiuronic acid and chondrosine, showing its utility in the preparation of complex carbohydrates (Watt, Clinch, & Slim, 2002).

Use in Ligand Synthesis for Affinity Chromatography

  • It has been a key component in synthesizing ligands for affinity chromatography. For example, the synthesis of p-aminophenyl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside and -galactopyranoside, which are derived from 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, has been utilized for purifying specific enzymes (Jones, Shah, Kosman, & Bahl, 1974).

Biochemical Assays

  • This compound plays a role in developing colorimetric assays for enzymes. In one study, it was used in assays for N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase, demonstrating its significance in clinical chemistry (Yuen, Price, Chattagoon, Richardson, & Praill, 1982).

Future Directions

The compound is utilized exclusively for research and development applications, particularly in the study of cellular signaling pathways and carbohydrate metabolism . Its future directions are likely to continue in these areas of research.

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-UVFFFCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

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